Methyl 2-chloro-6-phenylpyridine-4-carboxylate
Description
Methyl 2-chloro-6-phenylpyridine-4-carboxylate is a pyridine derivative featuring a chlorine atom at position 2, a phenyl group at position 6, and a methyl ester at position 4. This structure imparts unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity, the phenyl group contributes to lipophilicity, and the methyl ester provides hydrolytic stability compared to carboxylic acids.
Properties
IUPAC Name |
methyl 2-chloro-6-phenylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)10-7-11(15-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBNNKQNJNRUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190572 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925004-76-8 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925004-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 2-chloro-6-phenylpyridine-4-carboxylate typically involves the reaction of 2-chloro-6-phenylpyridine-4-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include heating the mixture to reflux and using an acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-6-phenylpyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-6-phenylpyridine-4-carboxylate is being investigated as a potential lead compound in drug development due to its biological activity. It has shown promise in targeting neurological disorders and inflammatory diseases by acting on specific receptors or enzymes within biological systems .
Case Study: Research has indicated that derivatives of this compound can serve as enzyme inhibitors, which may lead to advancements in treating conditions such as Alzheimer's disease and rheumatoid arthritis .
Agricultural Chemistry
This compound is also utilized in the synthesis of agrochemicals. Its structure allows it to function as an effective pesticide or herbicide, enhancing crop protection against pests and diseases. The chlorinated pyridine derivatives are particularly valued for their efficacy and lower environmental impact compared to traditional agrochemicals.
Case Study: A study demonstrated that formulations containing this compound exhibited improved pest control efficacy while reducing toxicity to non-target organisms .
Material Science
In material science, this compound is explored for its applications in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for developing advanced materials with enhanced performance characteristics.
Case Study: Research on organic light-emitting diodes (OLEDs) incorporating this compound has shown promising results in terms of efficiency and stability, suggesting its potential for commercial applications in display technology.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-phenylpyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic Acid
Structural Differences :
- Position 6 : Methyl group (vs. phenyl in the target compound).
- Position 4 : Carboxylic acid (vs. methyl ester).
Impact on Properties :
- Acidity : The carboxylic acid (pKa ~2-3) is significantly more acidic than the methyl ester, enabling salt formation and enhanced water solubility .
- Reactivity : The acid is prone to decarboxylation under heat, whereas the ester is more stable and undergoes hydrolysis under basic conditions.
- Lipophilicity : The phenyl group in the target compound increases hydrophobicity (logP ~2.5-3.5 estimated) compared to the methyl analog (logP ~1.5-2.0).
Applications : Carboxylic acid derivatives are often intermediates in drug synthesis, while esters are preferred for prodrug designs due to improved bioavailability .
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate
Structural Differences :
- Core Structure : Fused imidazo[1,2-a]pyridine system (vs. single pyridine ring).
- Substituents : 2-Chloropyridin-4-yl at position 2 (vs. chlorine in the target compound).
Impact on Properties :
- Electronic Effects : The 2-chloropyridinyl group introduces additional electron-withdrawing effects, altering reactivity in cross-coupling reactions.
- Solubility : The fused system may reduce solubility compared to the simpler pyridine derivative .
Applications : Fused heterocycles are common in kinase inhibitors and antimicrobial agents, suggesting the target compound could be explored in similar niches.
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
Structural Differences :
- Ester Group : Ethyl (vs. methyl) at the carboxylate position.
- Ring Saturation : 1,4-dihydropyridine (vs. aromatic pyridine).
- Substituents : Additional sulfanyl and trifluoromethyl groups.
Impact on Properties :
- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life in vivo.
- Electronic Effects : The dihydropyridine core is redox-active, useful in prodrug activation, while the trifluoromethyl group enhances electronegativity and metabolic resistance .
- Steric Effects : Bulkier substituents may hinder crystallinity, complicating purification.
Data Table: Key Structural and Inferred Properties
| Compound Name | Core Structure | Position 2 | Position 6 | Position 4 | logP (Estimated) | Key Applications |
|---|---|---|---|---|---|---|
| Methyl 2-chloro-6-phenylpyridine-4-carboxylate | Pyridine | Cl | Phenyl | Methyl ester | 2.5–3.5 | Prodrugs, Material science |
| 2-Chloro-6-methylpyridine-4-carboxylic acid | Pyridine | Cl | Methyl | Carboxylic acid | 1.5–2.0 | Synthetic intermediates |
| Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate | Imidazo[1,2-a]pyridine | 2-Chloropyridin-4-yl | - | Methyl ester | 3.0–4.0 | Kinase inhibitors |
| Ethyl 4-(4-chlorophenyl)-...dihydro-3-pyridinecarboxylate | Dihydropyridine | Cl (on phenyl) | Sulfanyl-trifluoromethyl | Ethyl ester | 4.0–5.0 | Anticancer agents |
Analytical Techniques and Stability
- Spectroscopy : NMR and FTIR (as shown for methyl shikimate in ) would differentiate substituents. For example, the phenyl group in the target compound would show aromatic proton signals (δ 7.2–7.8 ppm in $^1$H NMR), absent in methyl analogs.

- Hydrolytic Stability : Methyl esters (e.g., sandaracopimaric acid methyl ester ) are generally stable under neutral conditions but hydrolyze in acidic/basic media.


- Chromatography : HPLC (as in ) can resolve esters from acids or ethyl analogs based on retention times.
Biological Activity
Methyl 2-chloro-6-phenylpyridine-4-carboxylate (CAS No. 925004-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and a phenyl group, making it structurally unique. Its molecular weight is approximately 217.65 g/mol, and it can undergo various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorine atom in the compound allows for nucleophilic substitution reactions, which can modify biological pathways by inhibiting or activating target proteins. This interaction can lead to downstream effects such as modulation of metabolic pathways or inhibition of cell proliferation.
Biological Activities
- Antitumor Activity : Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various human tumor cell lines. This compound has shown promise in preliminary studies as a potential antitumor agent by inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in the context of drug design. For instance, its structural similarity to known inhibitors allows it to interact competitively with enzyme active sites, leading to reduced enzyme activity .
- Antioxidant Properties : Some studies have suggested that compounds with similar structures exhibit antioxidant activity by scavenging free radicals. This property is vital for protecting cells from oxidative stress-related damage .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituent variations on the pyridine ring affecting biological activity. For example:
| Compound | Substituent | Activity |
|---|---|---|
| Methyl 2-chloro-6-methylpyridine-4-carboxylate | Methyl | Moderate |
| Methyl 2-chloro-6-methoxypyridine-4-carboxylate | Methoxy | Low |
| Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate | Fluorophenyl | High |
These variations indicate that the presence and position of substituents significantly influence the compound's biological properties .
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Enzyme Interaction Analysis : Molecular docking studies have shown that the compound binds effectively to specific enzyme targets, suggesting its potential as a lead compound for further drug development focused on enzyme inhibition .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects through modulation of oxidative stress pathways, which may be beneficial in neurodegenerative disease models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



